3-Fluoro-3'-methoxybiphenyl
Overview
Description
3-Fluoro-3’-methoxybiphenyl is an organic compound with the molecular formula C13H11FO. It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3’-methoxybiphenyl consists of a biphenyl core with a fluorine atom and a methoxy group attached to the third carbon atoms of the two phenyl rings . The average mass of the molecule is 202.224 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-Fluoro-3’-methoxybiphenyl are not available, studies on mono-fluorinated compounds suggest that 19F NMR analysis can be used for structure elucidation of fluorinated moieties . This approach performs particularly well in the structure elucidation of fluorinated compounds embedded in complex mixtures .Scientific Research Applications
Synthesis of Fluorinated Compounds
3-Fluoro-3'-methoxybiphenyl has been utilized in the synthesis of various fluorinated heterocyclic compounds. For instance, it's used in the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. These compounds have diverse applications, including pharmaceuticals and agrochemicals (Shi, Wang, & Schlosser, 1996).
Building Blocks in Polymer Chemistry
In polymer chemistry, derivatives of this compound, like 3-Fluoro-4-hexylthiophene, are significant. They serve as building blocks for tuning the electronic properties of conjugated polythiophenes. These materials find applications in electronic devices such as solar cells and semiconductors (Gohier, Frère, & Roncali, 2013).
Organic Solar Cell Material
The compound also finds application in the development of materials for dye-sensitized solar cells (DSSC). For example, organometallic compounds containing this compound structures are designed for use in DSSCs, leveraging their electronic properties for better solar energy conversion efficiencies (Anizaim et al., 2020).
Copolymerization Processes
The compound is also utilized in copolymerization processes. Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, including those with 3-Fluoro-3'-methoxy substituents, have been synthesized for copolymerization with styrene. This process is relevant in materials science for creating polymers with specific properties (Krause et al., 2019).
Electrochemical Detection in Biochemistry
In biochemistry, derivatives of this compound are used in electrochemical detection methods. For example, in the high-performance liquid chromatographic method with electrochemical detection (HPLC-EC) for determining certain neurochemicals in cerebrospinal fluid (Scheinin, Chang, Kirk, & Linnoila, 1983).
NMR Techniques in Chemical Structural Elucidation
NMR techniques employ 3-Hydroxy-4-methoxybiphenyl, a derivative, for structural elucidation of isomeric phenolic biphenyls. This application is crucial in organic chemistry for understanding and verifying the structure of complex organic molecules (Huber & Parker, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-3’-methoxybiphenyl is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate .
Mode of Action
It is known to interact with its target, dhodh, potentially inhibiting its function . This inhibition could disrupt the normal function of the enzyme, leading to alterations in the pyrimidine biosynthesis pathway.
Biochemical Pathways
The primary biochemical pathway affected by 3-Fluoro-3’-methoxybiphenyl is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound may disrupt the normal flow of this pathway, affecting the production of pyrimidines, which are essential components of nucleic acids.
Result of Action
The inhibition of DHODH by 3-Fluoro-3’-methoxybiphenyl could lead to a decrease in pyrimidine synthesis, potentially affecting cellular processes that rely on these molecules, such as DNA replication and RNA transcription . .
Biochemical Analysis
Biochemical Properties
It is known to interact with Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme
Cellular Effects
It is known that DHODH, the enzyme it interacts with, plays a crucial role in the de novo pyrimidine biosynthesis . Therefore, it can be inferred that 3-Fluoro-3’-methoxybiphenyl may influence cell function by modulating pyrimidine biosynthesis.
Molecular Mechanism
It is known to interact with DHODH . DHODH is an important target for the treatment of hyperproliferative and inflammatory diseases . Therefore, it is possible that 3-Fluoro-3’-methoxybiphenyl exerts its effects at the molecular level by modulating the activity of DHODH.
Metabolic Pathways
It is known to interact with DHODH , suggesting that it may be involved in the metabolic pathway of pyrimidine biosynthesis.
Properties
IUPAC Name |
1-fluoro-3-(3-methoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAKETYYOXEFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374588 | |
Record name | 3-Fluoro-3'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-68-8 | |
Record name | 3-Fluoro-3'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80254-68-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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